1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid is a synthetic cannabinoid compound that belongs to the indazole family. This compound has garnered attention in pharmacological research due to its potential psychoactive effects and its structural similarity to other known synthetic cannabinoids. The presence of the 4-fluorobutyl group is significant in determining its binding affinity and activity at cannabinoid receptors.
1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid is classified as a synthetic cannabinoid receptor agonist. It interacts primarily with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system involved in various physiological processes including mood regulation, appetite, and pain sensation.
The synthesis of 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid typically involves several key steps:
The molecular formula for 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid is C13H14FN3O2, with a molecular weight of approximately 249.27 g/mol. Its structure features an indazole ring system substituted with a 4-fluorobutyl group at one position and a carboxylic acid functional group at another.
The primary reactions involving 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid include:
The mechanism of action for 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid primarily involves its interaction with cannabinoid receptors:
The primary applications of 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid include:
This comprehensive analysis highlights the significance of 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid within both scientific research and potential applications in pharmacology and toxicology.
The synthesis of 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid critically depends on regioselective N1-alkylation to avoid pharmacologically inactive N2-regioisomers. Traditional routes employed methyl indazole-3-carboxylate as a precursor, but suffered from poor selectivity (yields: 40–65%) and tedious separation of N1/N2 isomers [2]. A transformative approach utilizes indazole-3-carboxylic acid as the starting material, enabling direct N1-alkylation without ester protection. This method leverages the carboxylic acid's anion-stabilizing effect during deprotonation, which directs electrophiles to the N1 position [3].
Table 1: Comparison of N1-Alkylation Methods for Indazole-3-Carboxylate Precursors
Starting Material | Base | Alkylating Agent | N1: N2 Selectivity | Overall Yield | Reference |
---|---|---|---|---|---|
Methyl indazole-3-carboxylate | K₂CO₃ | 1-Bromo-4-fluorobutane | 3:1 | 40–65% | [2] |
Indazole-3-carboxylic acid | BaO | 1-Bromo-4-fluorobutane | >20:1 | 51–96% | [3] |
Indazole-3-carboxylic acid | t-BuOK | 1-Bromo-4-fluorobutane | >15:1 | 78–92% | [3] |
As validated in proactive SCRA synthesis campaigns, this method achieved >20:1 N1-selectivity and overall yields of 51–96% for nine SCRA precursors, including 1-(4-fluorobutyl)-1H-indazole-3-carboxylic acid [3]. The reaction proceeds via in situ carboxylate formation, where the negatively charged oxygen coordinates with the electrophile's leaving group, positioning the alkyl halide for N1-attack. This mechanistic advantage eliminates the need for protective groups and reduces O-alkylation byproducts .
The incorporation of the 4-fluorobutyl tail demands precise control to maximize yield and minimize isomeric impurities. Key parameters include:
Table 2: Solvent and Base Impact on 4-Fluorobutyl Group Introduction
Reaction System | O-Alkylation Byproduct | Reaction Time (h) | Purity of Product |
---|---|---|---|
NaOEt / Ethanol | 8–15% | 12–24 | 80–85% |
BaO / n-Propanol | <2% | 4–8 | >98% |
K₂CO₃ / DMF | 5–10% | 6–12 | 85–90% |
The 4-fluorobutyl moiety enhances CB1 receptor binding affinity through polar interactions with Ser³⁸³ in the orthosteric pocket, as confirmed by docking studies [5]. Its metabolic stability also exceeds longer-chain analogs (e.g., 5-fluoropentyl), reducing dealkylation during hepatic clearance [7].
Conventional alkylation routes via methyl ester intermediates face three limitations:
Direct carboxylic acid alkylation circumvents these issues:
For 4-fluorobutyl derivatives specifically, the fluorinated tail’s balanced lipophilicity (LogD₇.₄ ≈ 3.5–4.0) optimizes membrane permeability while retaining aqueous solubility—a key advantage over cyanobutyl analogs, whose rigidity hinders receptor accommodation [5].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: